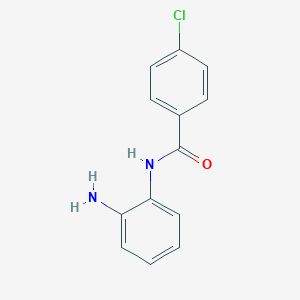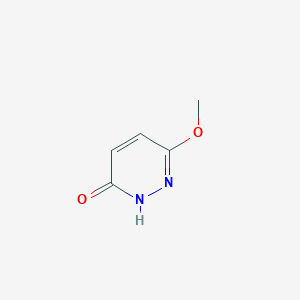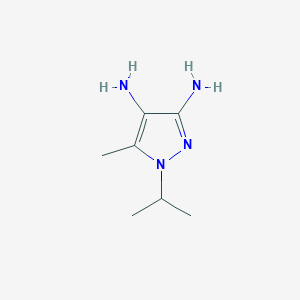![molecular formula C7H2Cl2F3N3 B172859 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 19918-41-3](/img/structure/B172859.png)
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in an acidic environment. The derivatives demonstrated high inhibition efficiency, acting as mixed-type inhibitors. This finding is supported by a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches, indicating the potential of these compounds in corrosion prevention technologies (Saady et al., 2021).
Antimicrobial and Anticancer Activity
Novel imidazo[4,5-b]pyridine derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. The synthesis involved several steps, starting from pyridin-2(1H)-one, leading to compounds with significant activity against microbial pathogens and cancer cells. This research highlights the versatility of imidazo[4,5-b]pyridine derivatives in developing new therapeutic agents (Banda et al., 2016).
Solid-Phase Synthesis
An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-b]pyridines has been described, showcasing the adaptability of these compounds in synthetic chemistry. The approach allows for the preparation of diverse derivatives, indicating their broad applicability in chemical research (Lemrová et al., 2014).
Phosphorescence and Hyperluminescence
A study on iridium(III) metal complexes with imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates revealed their use in generating blue phosphorescence and hyperluminescence. These complexes exhibit high photoluminescent quantum yields and reduced radiative lifetimes, suggesting their potential application in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Yang et al., 2022).
Vibrational Spectra and Molecular Structure
Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including their methyl derivatives, has been conducted. The study involved density functional theory and experimental methods to investigate the molecular structure and vibrational energy levels, contributing to a better understanding of these compounds' physical properties (Lorenc et al., 2008).
Propiedades
IUPAC Name |
6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBPOHDJQDPPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632265 |
Source


|
| Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
CAS RN |
19918-41-3 |
Source


|
| Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)





![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
